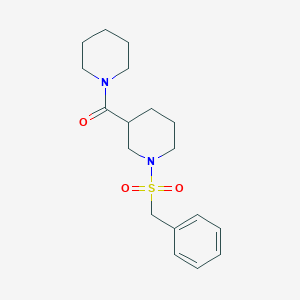
1-(Benzylsulfonyl)-3-(1-piperidinylcarbonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzylsulfonyl)-3-(1-piperidinylcarbonyl)piperidine, also known as Boc-protected piperidine, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. This compound is a piperidine derivative that is widely used as a building block in the synthesis of various drugs and bioactive molecules.
Applications De Recherche Scientifique
1-(Benzylsulfonyl)-3-(1-piperidinylcarbonyl)piperidined piperidine has been widely used as a building block in the synthesis of various drugs and bioactive molecules. For example, 1-(Benzylsulfonyl)-3-(1-piperidinylcarbonyl)piperidined piperidine has been used in the synthesis of the antipsychotic drug risperidone, which is used to treat schizophrenia and bipolar disorder. 1-(Benzylsulfonyl)-3-(1-piperidinylcarbonyl)piperidined piperidine has also been used in the synthesis of the antihistamine drug levocetirizine, which is used to treat allergies. In addition, 1-(Benzylsulfonyl)-3-(1-piperidinylcarbonyl)piperidined piperidine has been used in the synthesis of various bioactive molecules such as neuropeptide Y receptor antagonists, dopamine receptor agonists, and histamine H3 receptor antagonists.
Mécanisme D'action
The mechanism of action of 1-(Benzylsulfonyl)-3-(1-piperidinylcarbonyl)piperidined piperidine is not well understood, but it is believed to act as a precursor for the synthesis of various bioactive molecules. 1-(Benzylsulfonyl)-3-(1-piperidinylcarbonyl)piperidined piperidine can be easily functionalized to introduce various functional groups, which can then be used to synthesize bioactive molecules with specific pharmacological properties.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-(Benzylsulfonyl)-3-(1-piperidinylcarbonyl)piperidined piperidine are not well studied, but it is believed to be relatively non-toxic and non-irritating. 1-(Benzylsulfonyl)-3-(1-piperidinylcarbonyl)piperidined piperidine has been shown to be stable under various physiological conditions, which makes it an ideal building block for the synthesis of various drugs and bioactive molecules.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(Benzylsulfonyl)-3-(1-piperidinylcarbonyl)piperidined piperidine in lab experiments include its high yield, ease of purification, and stability under various physiological conditions. However, the limitations of using 1-(Benzylsulfonyl)-3-(1-piperidinylcarbonyl)piperidined piperidine include the need for specialized equipment and expertise to perform the synthesis, as well as the potential for side reactions and impurities.
Orientations Futures
For research on 1-(Benzylsulfonyl)-3-(1-piperidinylcarbonyl)piperidined piperidine include the development of new synthetic methods, the synthesis of novel bioactive molecules, and the investigation of its pharmacological properties. In addition, 1-(Benzylsulfonyl)-3-(1-piperidinylcarbonyl)piperidined piperidine could be used as a building block for the synthesis of new drugs to treat various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Furthermore, the investigation of the mechanism of action of 1-(Benzylsulfonyl)-3-(1-piperidinylcarbonyl)piperidined piperidine could lead to the discovery of new pathways for drug development.
Méthodes De Synthèse
The synthesis of 1-(Benzylsulfonyl)-3-(1-piperidinylcarbonyl)piperidined piperidine involves the reaction of piperidine with benzylsulfonyl chloride and Boc anhydride in the presence of a base such as triethylamine. This reaction leads to the formation of 1-(Benzylsulfonyl)-3-(1-piperidinylcarbonyl)piperidined piperidine as a white solid, which can be purified by recrystallization or column chromatography. The yield of this reaction is high, and the purity of the product can be easily determined using analytical techniques such as NMR and HPLC.
Propriétés
Nom du produit |
1-(Benzylsulfonyl)-3-(1-piperidinylcarbonyl)piperidine |
|---|---|
Formule moléculaire |
C18H26N2O3S |
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
(1-benzylsulfonylpiperidin-3-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C18H26N2O3S/c21-18(19-11-5-2-6-12-19)17-10-7-13-20(14-17)24(22,23)15-16-8-3-1-4-9-16/h1,3-4,8-9,17H,2,5-7,10-15H2 |
Clé InChI |
KLMPYPTZCHNFBZ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3 |
SMILES canonique |
C1CCN(CC1)C(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-methyl-N-[2-(2-pyridinyl)ethyl]cyclohexanamine](/img/structure/B247272.png)


![N-methyl-N-[2-(pyridin-2-yl)ethyl]biphenyl-4-carboxamide](/img/structure/B247278.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]-1-naphthamide](/img/structure/B247282.png)
![2-(4-methoxyphenoxy)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247286.png)
![3-fluoro-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B247287.png)
![N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]butanamide](/img/structure/B247289.png)
![2-fluoro-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247290.png)
![4-fluoro-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247291.png)
![N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B247292.png)


